Cas no 185112-61-2 (9-(3-Bromophenyl)carbazole)

9-(3-Bromophenyl)carbazole 化学的及び物理的性質
名前と識別子
-
- 9-(3-Bromophenyl)-9H-carbazole
- 9-(3-Bromophenyl)carbazole
- 1-bromo-3-(N-carbazolyl)benzene
- 9-(3-bromophenyl)-carbazole
- 9H-Carbazole,9-(3-bromophenyl)
- N-(3-bromophenyl)carbazole
- Y6740
- N-(3-BroMophenyl)-9H-carbazole
- 9H-Carbazole, 9-(3-broMophenyl)-
- N-(3-BroMophenyl)carbazole(N3BPC)
- AK110526
- 3-(9-carbazolyl)-phenyl bromide
- ZKGHGKNHPPZALY-UHFFFAOYSA-N
- 9-(3-bromophenyl) -9H-carbazole
- 9-(3-bromo-phenyl)-9H-carbazole
- 9-(3-bromo -phenyl) -9H-carbazole
- VZ31084
- SY032746
- AX8232198
- ST24045840
- B4427
-
- MDL: MFCD20486475
- インチ: 1S/C18H12BrN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H
- InChIKey: ZKGHGKNHPPZALY-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C([H])=C([H])C(=C1[H])N1C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 321.01500
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 322
- トポロジー分子極性表面積: 4.9
じっけんとくせい
- 密度みつど: 1.39
- ゆうかいてん: 67.0 to 71.0 deg-C
- ふってん: 463 ºC
- フラッシュポイント: 234 ºC
- PSA: 4.93000
- LogP: 5.54620
9-(3-Bromophenyl)carbazole セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
9-(3-Bromophenyl)carbazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
9-(3-Bromophenyl)carbazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152011-25g |
9-(3-Bromophenyl)carbazole |
185112-61-2 | >98.0% | 25g |
¥480.90 | 2023-09-04 | |
TRC | B678580-500mg |
9-(3-Bromophenyl)carbazole |
185112-61-2 | 500mg |
$ 115.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1206469-25g |
9-(3-bromophenyl)carbazole |
185112-61-2 | 98% | 25g |
¥611 | 2023-04-15 | |
eNovation Chemicals LLC | Y1047424-25g |
9-(3-Bromophenyl)-9H-carbazole |
185112-61-2 | 97% | 25g |
$90 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152011-1G |
9-(3-Bromophenyl)carbazole |
185112-61-2 | >98.0% | 1g |
¥30.90 | 2023-09-04 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY032746-25g |
9-(3-Bromophenyl)carbazole |
185112-61-2 | ≥95% | 25g |
¥346.00 | 2024-07-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63610-5g |
9-(3-Bromophenyl)-9H-carbazole |
185112-61-2 | 97% | 5g |
¥145.0 | 2022-04-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4427-1G |
9-(3-Bromophenyl)carbazole |
185112-61-2 | >98.0%(GC) | 1g |
¥85.00 | 2023-06-14 | |
Chemenu | CM250669-100g |
9-(3-Bromophenyl)-9H-carbazole |
185112-61-2 | 95%+ | 100g |
$*** | 2023-03-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63610-1g |
9-(3-Bromophenyl)-9H-carbazole |
185112-61-2 | 97% | 1g |
¥50.0 | 2022-04-28 |
9-(3-Bromophenyl)carbazole サプライヤー
9-(3-Bromophenyl)carbazole 関連文献
-
Shaolong Gong,Xun He,Yonghua Chen,Zuoquan Jiang,Cheng Zhong,Dongge Ma,Jingui Qin,Chuluo Yang J. Mater. Chem. 2012 22 2894
-
Soon Ok Jeon,Jun Yeob Lee J. Mater. Chem. 2012 22 7239
-
Fei Chen,Ning Liu,Enhui Ji,Bin Dai RSC Adv. 2015 5 51512
9-(3-Bromophenyl)carbazoleに関する追加情報
Introduction to 9-(3-Bromophenyl)carbazole (CAS No. 185112-61-2)
9-(3-Bromophenyl)carbazole, with the chemical formula C19H13Br, is a significant compound in the field of organic synthesis and pharmaceutical research. Its molecular structure combines a carbazole core with a brominated phenyl group, making it a versatile intermediate for various applications. This compound has garnered attention due to its utility in the development of advanced materials and bioactive molecules.
The CAS No. 185112-61-2 uniquely identifies this substance in scientific literature and databases, ensuring precise referencing and consistency across research studies. The presence of a bromine atom at the 3-position of the phenyl ring enhances its reactivity, making it a valuable building block for further functionalization. This feature is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex organic molecules.
In recent years, 9-(3-Bromophenyl)carbazole has been explored for its potential in pharmaceutical applications. Researchers have investigated its role as a precursor in the synthesis of small-molecule drugs targeting various diseases. For instance, derivatives of this compound have shown promise in inhibiting kinases and other enzymes involved in cancer pathways. The carbazole moiety is known for its biological activity, often exhibiting antioxidant, anti-inflammatory, and antimicrobial properties.
One of the most compelling aspects of 9-(3-Bromophenyl)carbazole is its incorporation into optoelectronic materials. The carbazole group is a well-known electron-transport material, widely used in organic light-emitting diodes (OLEDs) and photovoltaic cells. By combining it with a brominated phenyl ring, scientists have developed more efficient charge transport layers that improve device performance. These advancements highlight the compound's importance in sustainable energy technologies.
The synthesis of 9-(3-Bromophenyl)carbazole typically involves multi-step reactions starting from readily available aromatic precursors. A common approach includes bromination of a phenyl derivative followed by coupling with a carbazole scaffold. Recent improvements in synthetic methodologies have enhanced the yield and purity of this compound, making it more accessible for industrial applications. These advancements underscore the continuous evolution of synthetic chemistry in producing high-value intermediates like 9-(3-Bromophenyl)carbazole.
From a medicinal chemistry perspective, the structural features of 9-(3-Bromophenyl)carbazole make it an attractive scaffold for drug discovery. The bromine atom provides a handle for further derivatization, allowing chemists to explore diverse chemical space. Several studies have demonstrated the efficacy of carbazole derivatives in preclinical models, paving the way for clinical trials. The growing interest in this class of compounds underscores their therapeutic potential and underscores their importance as pharmacological tools.
The role of 9-(3-Bromophenyl)carbazole extends beyond pharmaceuticals into materials science. Its ability to form stable complexes with metal ions has led to its use as a ligand in catalytic systems. These complexes exhibit unique electronic properties that can be tuned by modifying the substituents on the carbazole and phenyl rings. Such tailored materials are essential for developing next-generation catalysts that could revolutionize industrial processes.
In conclusion, 9-(3-Bromophenyl)carbazole (CAS No. 185112-61-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new functionalities and applications, this compound will undoubtedly remain at the forefront of chemical innovation.
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